molecular formula C18H20N4O5S B4737277 N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

Cat. No.: B4737277
M. Wt: 404.4 g/mol
InChI Key: SOBRBTWRZBQLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a phenylsulfonyl group, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with acetic anhydride to form N-(3-nitrophenyl)acetamide. This intermediate is then reacted with 4-(phenylsulfonyl)piperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation and micro-flow technologies are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N1-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The piperazine ring and phenylsulfonyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in its individual components .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-18(19-15-5-4-6-16(13-15)22(24)25)14-20-9-11-21(12-10-20)28(26,27)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBRBTWRZBQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3-NITROPHENYL)-2-[4-(PHENYLSULFONYL)PIPERAZINO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.